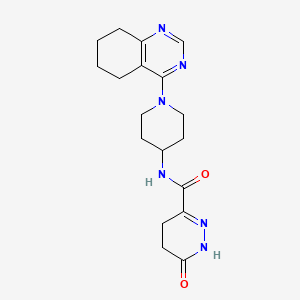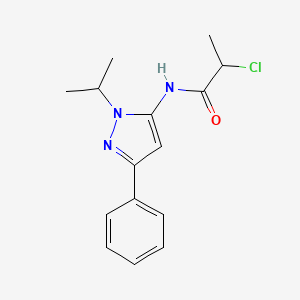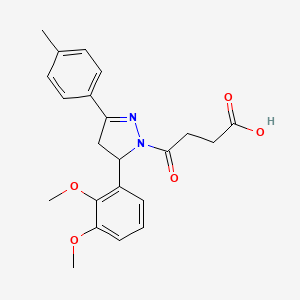![molecular formula C22H22N4O5 B2835885 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1049263-73-1](/img/structure/B2835885.png)
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound characterized by multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple step reactions:
Step 1: : Formation of the 2-(Benzo[d][1,3]dioxol-5-yloxy) group.
Reagents: : Starting with benzo[d][1,3]dioxole and appropriate halides.
Conditions: : Halogenation under controlled temperatures.
Step 2: : Incorporation of the pyridazinyl and furan groups.
Reagents: : 4-(6-(Furan-2-yl)pyridazin-3-yl)piperazine.
Conditions: : Often involves coupling reactions under inert atmosphere to prevent oxidation.
Industrial Production Methods
Large-scale industrial production may employ continuous flow techniques and utilize catalysts to enhance yield and reduce reaction time. Emphasis is placed on optimizing reaction conditions, temperature, pressure, and the use of automated synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the furan ring, producing furans with additional oxygenated functionalities.
Reduction: : The nitrogens within the pyridazinyl ring can be targets for reduction, resulting in altered heterocyclic structures.
Substitution: : Both aromatic and nucleophilic substitutions can occur on the benzodioxole and furan rings, respectively.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3, H2O2 under acidic or basic conditions.
Reducing Agents: : NaBH4, LiAlH4.
Substitution: : Halides, bases, or acids depending on the targeted functional group for substitution.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes, ketones.
Reduction Products: : Amines, altered heterocycles.
Substitution Products: : Derivatives with substituted functional groups, leading to altered biological activities or chemical reactivity.
Scientific Research Applications
Chemistry
Utilized in synthetic organic chemistry for the development of new materials and compounds, particularly those involving multiple aromatic and heterocyclic rings.
Biology
Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine
Investigated for possible therapeutic applications due to its multi-functional reactive sites, which can interact with various biological targets.
Industry
Employed in the synthesis of polymers and materials with specialized properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The specific mechanism of action can vary based on its application:
Biological: : It may function as an inhibitor by interacting with enzyme active sites or altering cellular signaling pathways. The presence of multiple aromatic and heterocyclic rings allows for binding to different biomolecules.
Chemical: : Acts as a reactive intermediate in organic synthesis, enabling the formation of diverse chemical structures through its multiple functional groups.
Comparison with Similar Compounds
Unique Features
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yloxy)benzoic acid: : Shares the benzodioxole core but lacks the pyridazinyl and furan groups.
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one: : Contains the pyridazinyl and piperazine groups but lacks the benzodioxole moiety.
2-(5-Benzofuranyl)pyridazine: : Similar heterocyclic structures but lacks the piperazine and benzodioxole functionalities.
This compound's intricate structure and functional diversity make it a valuable subject for continued research and potential application across various scientific domains.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-15(31-16-4-6-19-20(13-16)30-14-29-19)22(27)26-10-8-25(9-11-26)21-7-5-17(23-24-21)18-3-2-12-28-18/h2-7,12-13,15H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZAWMUIFFUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CO3)OC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)
![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)



![8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2835820.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)
![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)
